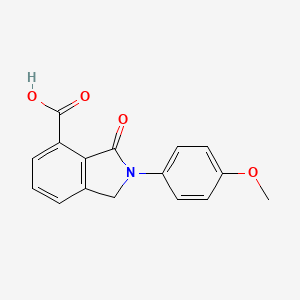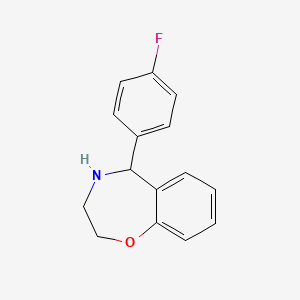
5-bromo-6-(trifluoromethyl)-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “5-bromo-6-(trifluoromethyl)-1H-pyrimidin-4-one” is known as 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol. This compound is a pyrimidinol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyrimidine ring. It has the molecular formula C5H2BrF3N2O and a molecular weight of 242.98 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol typically involves the bromination of a pyrimidine precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(trifluoromethyl)-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyrimidine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar solvent.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amino or thio-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-6-(trifluoromethyl)-4-pyrimidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-pyrimidinol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)-4-pyrimidinol: Lacks the bromine atom, affecting its binding affinity and specificity.
4-Pyrimidinol: The absence of both bromine and trifluoromethyl groups makes it less reactive and less specific in its interactions.
Uniqueness
5-Bromo-6-(trifluoromethyl)-4-pyrimidinol is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and enhance its reactivity and specificity in various applications .
Propiedades
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRBYBFTLXIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7791458.png)

![(4Z)-4-[(3-nitrophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B7791468.png)









methanamine](/img/structure/B7791548.png)
![2-[2-(4-Chlorophenyl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7791562.png)
